molecular formula C11H8N2O2S B2789616 Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate CAS No. 181283-29-4

Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate

Cat. No.: B2789616
CAS No.: 181283-29-4
M. Wt: 232.26
InChI Key: POMQECNHCVEEKJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate is a heterocyclic compound with a molecular formula of C11H8N2O2S. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing aromatic ring fused to a benzene ring. The compound also contains amino, cyano, and ester functional groups, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of a base such as triethylamine. The reaction is carried out under microwave irradiation for about 20 minutes, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Amides or alcohol derivatives.

Scientific Research Applications

Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The benzothiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
  • Methyl 3-amino-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate is unique due to the presence of the cyano group at the 7-position, which can significantly influence its chemical reactivity and biological activity. The combination of amino, cyano, and ester groups in a single molecule provides a versatile platform for further functionalization and exploration in various fields of research .

Properties

IUPAC Name

methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c1-15-11(14)10-8(13)7-4-2-3-6(5-12)9(7)16-10/h2-4H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMQECNHCVEEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC(=C2S1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-chloro-1,3-dicyanobenzene (972 mg, 6.0 mmol) was treated with 1 eq of methyl thioglycolate and 1 eq sodium carbonate in methanol as described in Example 41A to give the title compound in 65% yield. 1H NMR (300 MHz, D6-DMSO d 3.83 (s, 3H), 7.38 (bs, 2H), 7.62 (t, J=8 Hz, 1H), 8.10 (d, J=8 Hz, 1H), 8.50 (d, J=8 Hz, 1H). MS (DCI/NH3) m/e 250 (M+NH4)+.
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972 mg
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Yield
65%

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